Technical Documentation Center

12-Aminododecanoic acid hydrochloride salt Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 12-Aminododecanoic acid hydrochloride salt
  • CAS: 22543-30-2

Core Science & Biosynthesis

Foundational

Technical Characterization Guide: 12-Aminododecanoic Acid Hydrochloride

This guide is structured as a technical whitepaper designed for analytical chemists and process engineers in the pharmaceutical and polymer industries.[1] It prioritizes the specific challenges of handling long-chain -am...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for analytical chemists and process engineers in the pharmaceutical and polymer industries.[1] It prioritizes the specific challenges of handling long-chain


-amino acids, particularly the equilibrium between linear forms and cyclic lactams.

CAS (Free Acid): 693-57-2 | Formula:


 | MW:  251.8  g/mol [1]

Executive Technical Context

12-Aminododecanoic acid (12-ADDA) is a critical bifunctional monomer, primarily serving as the precursor for Nylon-12 (Polyamide 12).[1][2] While the zwitterionic free acid is the standard commercial form, the Hydrochloride (HCl) salt is frequently utilized in research and specific synthesis steps to:

  • Prevent Lactamization: The free acid spontaneously cyclizes to Laurolactam (dodecanolactam) at elevated temperatures (>160°C).[1] Protonating the amine group (

    
    ) blocks the nucleophilic attack on the carbonyl carbon.[1]
    
  • Enhance Solubility: The free acid is a hydrophobic zwitterion with poor aqueous solubility.[1] The ionic HCl salt significantly improves solubility in polar media, facilitating purification and liquid-phase peptide synthesis.[1]

Physicochemical Profile & Solubility

The characterization of the HCl salt requires differentiating it from the free acid and the lactam impurity.

PropertyFree Acid (Zwitterion)Hydrochloride Salt (Cationic)Technical Note
State White powder/flakeWhite crystalline solidHygroscopic nature of HCl salt requires desiccated storage.[1]
Melting Point 184–187°CDecomposes (approx. 160–175°C)HCl salt often loses HCl gas before true melting, reverting to acid/lactam.
Solubility (Water) Negligible (<0.1 mg/mL)High (>50 mg/mL)Critical for aqueous mobile phases in HPLC.[1]
pKa Values COOH: ~4.5,

: ~10.6
COOH: ~4.5The amine is fully protonated below pH 9.[1]
Lactam Potential High (upon melting)Low (solid state)Critical Quality Attribute (CQA)

Spectroscopic Identification (The "Fingerprint")[3]

Infrared Spectroscopy (FTIR)

The transition from free acid to HCl salt results in distinct band shifts, particularly in the N-H and C=O regions.[1]

  • Carbonyl Region (1700–1730 cm⁻¹):

    • Free Acid: Often shows asymmetric carboxylate stretching if zwitterionic, or dimerized acid peaks.[1]

    • HCl Salt: Shows a sharp, strong band at 1710–1725 cm⁻¹ corresponding to the free carboxylic acid (

      
      ) monomer, as the carboxylate is protonated in the highly acidic local environment of the solid salt.
      
  • Amine Region (2500–3300 cm⁻¹):

    • Free Acid:

      
       stretching (3300 cm⁻¹).[1]
      
    • HCl Salt: Broad, multiple bands ("ammonium band") extending from 2800 to 3200 cm⁻¹ , overlapping C-H stretches. This indicates the

      
       species.[1]
      
Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-


 or 

(with trace DCl to maintain salt form).[1]
  • 
    -Methylene (
    
    
    
    ):
    Triplet at
    
    
    ppm.[1]
  • 
    -Methylene (
    
    
    
    ):
    • In Free Acid:

      
       ppm.[1]
      
    • In HCl Salt: Deshielding shifts this triplet downfield to

      
       ppm .[1]
      
  • Ammonium Protons: In DMSO-

    
    , the 
    
    
    
    protons appear as a broad singlet at
    
    
    ppm
    (exchangeable with
    
    
    ).[1]

Purity & Assay Protocols (Self-Validating Systems)

Due to the lack of a strong UV chromophore (no benzene ring), standard UV-Vis detection at 254 nm is ineffective.[1] Two primary methods are recommended:

Protocol A: High-Performance Liquid Chromatography (HPLC)

Methodology: Pre-column Derivatization with OPA (o-Phthalaldehyde).[1]

  • Rationale: OPA reacts selectively with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[1] This validates the presence of the intact linear amine and discriminates against the cyclic lactam (which is a secondary amide and does not react with OPA).

Workflow:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 10 mM

      
       buffer (pH 7.2).
      
    • B: Acetonitrile:Methanol:Water (45:45:10).[1]

  • Derivatization: Mix 10 µL sample + 10 µL OPA Reagent (wait 1 min)

    
     Inject.
    
  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[1]

  • Validation:

    • Laurolactam: Will not appear in fluorescence (use RI or ELSD if lactam quantification is required).[1]

    • Linear 12-ADDA: Elutes as a sharp fluorescent peak.[1]

Protocol B: Dual-Mode Titration (Stoichiometric Verification)

To confirm the salt form stoichiometry (1:1 Acid:Amine and 1:1 Amine:HCl):

  • Argentometric Titration (Chloride Content):

    • Dissolve 100 mg sample in water.[1]

    • Titrate with 0.1 N

      
       using Eosin Y indicator or Potentiometric endpoint (Ag electrode).[1]
      
    • Target: ~14.0% Chloride by mass.[1]

  • Alkalimetric Titration (Acid Content):

    • Dissolve in Ethanol/Water.[1][3]

    • Titrate with 0.1 N NaOH (Phenolphthalein endpoint).[1]

    • Note: This measures the carboxylic acid proton plus the ammonium proton (2 equivalents total if starting from fully protonated salt).[1]

Thermal Stability & Lactamization Logic

The most critical aspect of 12-ADDA HCl characterization is understanding its thermal degradation pathway.[1] The HCl salt is kinetically stable at room temperature but thermodynamically unstable relative to the lactam at high heat.[1]

Visualization: Stability & Reactivity Pathway

The following diagram illustrates the equilibrium and irreversible pathways governing the stability of the molecule.

G Salt 12-ADDA HCl Salt (Solid, Stable) FreeAcid 12-ADDA Free Acid (Zwitterion) Salt->FreeAcid Neutralization (NaOH) or Thermal Loss of HCl FreeAcid->Salt Acidification (HCl) Lactam Laurolactam (Cyclic Amide) FreeAcid->Lactam Cyclization (>180°C, -H2O) Polymer Nylon-12 (Polyamide) FreeAcid->Polymer Polycondensation Lactam->FreeAcid Hydrolysis (Enzymatic/Acidic) Lactam->Polymer Ring-Opening Polymerization (ROP)

Caption: Reaction network showing the central role of the Free Acid intermediate. The HCl salt serves as a "storage" form to prevent spontaneous cyclization to Laurolactam.

References

  • PubChem. 12-Aminododecanoic Acid | C12H25NO2.[1] National Library of Medicine.[1] Available at: [Link]

  • NIST. 12-Aminododecanoic acid Mass Spectrum. NIST Mass Spectrometry Data Center.[1] Available at: [Link]

  • Schrewe, M., et al. (2013).Direct synthesis of the Nylon 12 monomer 12-aminododecanoic acid. Applied and Environmental Microbiology.
  • SIELC Technologies. HPLC Method for Analysis of Lauric acid and Amines. (Reference for mixed-mode chromatography conditions). Available at: [Link]

Sources

Exploratory

Physical and chemical properties of 12-Aminododecanoic acid hydrochloride salt

Technical Guide: 12-Aminododecanoic Acid Hydrochloride Salt Executive Summary 12-Aminododecanoic acid hydrochloride (12-ADA[1][2][3]·HCl) is the stabilized ammonium salt of 12-aminododecanoic acid, a critical bifunctiona...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 12-Aminododecanoic Acid Hydrochloride Salt

Executive Summary 12-Aminododecanoic acid hydrochloride (12-ADA[1][2][3]·HCl) is the stabilized ammonium salt of 12-aminododecanoic acid, a critical bifunctional monomer used primarily in the synthesis of Polyamide 12 (Nylon 12). Unlike its zwitterionic free acid counterpart, the hydrochloride salt offers distinct solubility profiles and enhanced stability against oxidative degradation, making it a preferred intermediate in high-purity polymerizations and as a linker in pharmaceutical conjugates (e.g., PROTACs). This guide details the physicochemical characterization, synthesis pathways, and handling protocols for 12-ADA·HCl, distinguishing it from the more common free acid and ester forms.

Part 1: Molecular Identity & Structural Characterization

The compound consists of a 12-carbon aliphatic chain terminated by a carboxylic acid group at one end and a protonated primary amine (ammonium chloride) at the other. This amphiphilic structure imparts surfactant-like properties in aqueous solutions.

Parameter Data
Chemical Name 12-Aminododecanoic acid hydrochloride
Synonyms 12-Aminolauric acid HCl; 12-Amino-1-dodecanoic acid hydrochloride
CAS Number 22543-30-2 (Salt form) / 693-57-2 (Free Acid)
Molecular Formula C₁₂H₂₆ClNO₂ (C₁₂H₂₅NO₂[4][5][6][7] · HCl)
Molecular Weight 251.79 g/mol (Free Acid: 215.33 g/mol )
SMILES [Cl-].O=C(O)CCCCCCCCCCCC[NH3+]
Structure Type Linear, aliphatic, omega-amino acid salt

Part 2: Physical Properties Profile[5]

The hydrochloride salt exhibits a lower melting point than the zwitterionic free acid due to the disruption of the strong intermolecular hydrogen bonding network typical of amino acid crystal lattices.

Thermal & Phase Behavior
  • Melting Point: 157–160 °C (Decomposition often occurs near melt).

    • Note: The free acid melts at 185–187 °C. The depression in the salt form is a critical quality attribute (CQA) for identifying complete acidification.

  • Appearance: White to off-white crystalline powder.[5]

  • Hygroscopicity: Moderate. The ionic headgroup (-NH3+ Cl-) increases water affinity compared to the free acid.

Solubility Landscape

12-ADA·HCl behaves as a cationic surfactant. The long hydrophobic tail (C12) competes with the polar ionic head, creating complex solubility behavior.

SolventSolubility (HCl Salt)Solubility (Free Acid)Mechanistic Insight
Water Soluble (Warm)InsolubleProtonation of the amine breaks the zwitterionic lattice, allowing hydration of the ionic terminus.
Ethanol/Methanol SolubleSlightly SolubleAlcohol solvates the aliphatic chain while stabilizing the ion pair.
Non-polar (Hexane) InsolubleInsolubleThe ionic bond energy is too high for non-polar solvation.
Dilute Acid (HCl) SolubleSolubleCommon ion effect may reduce solubility at very high [Cl-], but generally soluble.

Part 3: Chemical Reactivity & Synthesis[6][8]

Synthesis Pathways

The industrial production of 12-ADA typically proceeds via the hydrolysis of laurolactam (from butadiene trimerization) or chemical modification of castor oil derivatives (11-bromoundecanoic acid). The hydrochloride salt is generated to purify the intermediate or protect the amine during subsequent coupling.

Method A: Hydrolysis of Laurolactam Laurolactam is ring-opened using hydrochloric acid. This is the dominant industrial route for Nylon-12 precursors.

Method B: Deprotection of Methyl Ester Laboratory-scale synthesis often involves the hydrolysis of Methyl 12-aminododecanoate HCl (CAS 4271-86-7).

SynthesisPathway Butadiene Butadiene CDT Cyclododecatriene (CDT) Butadiene->CDT Trimerization Laurolactam Laurolactam (C12 Lactam) CDT->Laurolactam Oxidation/Beckmann FreeAcid 12-Aminododecanoic Acid (Free Zwitterion) Laurolactam->FreeAcid Hydrolysis (H2O) HClSalt 12-ADA Hydrochloride (Target Salt) Laurolactam->HClSalt Acid Hydrolysis (HCl) FreeAcid->HClSalt HCl/MeOH Nylon12 Nylon 12 (Polymer) FreeAcid->Nylon12 Polycondensation HClSalt->Nylon12 Neutralization & Polymerization

Figure 1: Industrial synthesis map highlighting the generation of the Hydrochloride Salt (Red) from Laurolactam.

Polymerization Kinetics

12-ADA·HCl cannot polymerize directly into Nylon-12. It must first be neutralized to the free amine. Attempting thermal polymerization of the salt results in the release of HCl gas (corrosive) and potential degradation of the polymer chain.

  • Reaction: Cl-·+H3N-(CH2)11-COOH + Base → H2N-(CH2)11-COOH + Base·HCl

  • Self-Polymerization: n [H2N-(CH2)11-COOH] → -[NH-(CH2)11-CO]n- + n H2O

Part 4: Analytical Methodologies

Proton NMR (^1H-NMR)

The protonation of the amine causes a distinct downfield shift of the methylene protons adjacent to the nitrogen.

  • Solvent: DMSO-d6 or D2O.

  • Key Signals:

    • δ ~2.18 ppm (t, 2H):

      
      -methylene to Carbonyl (-CH2-COOH).
      
    • δ ~2.75 ppm (t, 2H):

      
      -methylene to Nitrogen (-CH2-NH3+). Note: In the free base, this is ~2.5 ppm. The shift to ~2.7-2.8 confirms salt formation.
      
    • δ ~7.8-8.1 ppm (br s, 3H): Ammonium protons (-NH3+).

Chloride Content Titration

To verify the stoichiometry of the salt (Mono-HCl vs. impurities):

  • Dissolve 100 mg of sample in 50 mL deionized water.

  • Add 2 mL of 5% nitric acid.

  • Titrate with 0.1 M Silver Nitrate (AgNO3) using a potentiometric electrode.

  • Target: ~14.0% Chloride by weight (Theoretical: 14.08%).

Part 5: Experimental Protocol: Purification via Recrystallization

If the commercial salt is yellowed or impure (often due to trace lactam or oxidation), use this self-validating purification protocol.

  • Dissolution: Suspend crude 12-ADA·HCl in a mixture of Ethanol:Water (90:10 v/v) at 70 °C. Use approximately 10 mL solvent per gram of solid.

  • Filtration: Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25 °C) over 2 hours, then refrigerate at 4 °C for 4 hours. Rapid cooling will trap impurities.

  • Isolation: Filter the white crystals and wash with cold acetone (to remove residual water/ethanol).

  • Drying: Dry under vacuum (10 mbar) at 40 °C for 12 hours.

  • Validation: Check Melting Point. If <155 °C, repeat recrystallization.

Part 6: Handling & Safety[6]

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Storage: Hygroscopic. Store in a tightly sealed container under inert atmosphere (Nitrogen/Argon) at room temperature. Moisture absorption can lead to clumping and hydrolysis issues during precise stoichiometric weighing.

  • Incompatibility: Strong oxidizing agents, strong bases (releases free amine).

References

  • ChemicalBook. (2025).[3] 12-Amino-1-dodecanoic Acid Methyl Ester Hydrochloride Salt Properties and CAS 22543-30-2 Data. Link

  • GuideChem. (2024). Synthesis of 12-Aminododecanoic Acid and Industrial Routes from Laurolactam. Link

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: 12-Aminododecanoic acid (Free Acid Data). Link

  • Google Patents. (2013). KR101341889B1: Process to synthesize 12-aminododecanoic acid hydrochloride. Link

  • CymitQuimica. (2024). Physical properties and solubility profiles of long-chain amino acids. Link

Sources

Foundational

Technical Guide: Thermal Degradation and Solid-State Kinetics of 12-Aminododecanoic Acid Hydrochloride

This guide details the thermal degradation profile of 12-Aminododecanoic acid hydrochloride (12-ADDA·HCl), a critical precursor in the synthesis of Polyamide 12 (Nylon 12). It synthesizes thermodynamic principles with pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermal degradation profile of 12-Aminododecanoic acid hydrochloride (12-ADDA·HCl), a critical precursor in the synthesis of Polyamide 12 (Nylon 12). It synthesizes thermodynamic principles with practical experimental protocols to aid researchers in optimizing polymerization processes and stability assessments.

Executive Summary

The thermal degradation of 12-Aminododecanoic acid hydrochloride is not a simple decomposition event but a complex, multi-stage transformation. Unlike its free-base counterpart, the hydrochloride salt exhibits a distinct thermal latency due to the stabilization of the amine group. Upon heating, the material undergoes dehydrochlorination (loss of HCl), which triggers immediate polycondensation into Polyamide 12 (Nylon 12). Understanding this transition is vital for controlling molecular weight distributions in polymer synthesis and ensuring stability in pharmaceutical spacer applications.

Key Thermal Events:

  • 
     160–180°C:  Onset of dehydrochlorination and lattice destabilization.
    
  • 
     180–200°C:  Rapid polycondensation (release of H₂O) and melting.
    
  • > 400°C: Pyrolytic degradation of the polyamide backbone (scission of C-N and C-C bonds).

Chemical Context & Structural Properties

12-Aminododecanoic acid (12-ADDA) is an


-amino acid consisting of a 12-carbon aliphatic chain. In its hydrochloride salt form, the terminal amine is protonated (

), rendering it non-nucleophilic and preventing premature polymerization at ambient conditions.
PropertyValue / Description
Molecular Formula

Molecular Weight 251.8 g/mol
Role Monomer for Nylon 12; Linker in PROTACs/Drug Conjugates
Thermal Behavior Decomposes upon melting; undergoes Solid-State Polymerization (SSP)

Thermodynamic & Kinetic Landscape

The thermal degradation of 12-ADDA·HCl is best understood through two competing energy landscapes: the endothermic lattice disruption (melting/HCl loss) and the exothermic amide bond formation.

Thermogravimetric Analysis (TGA) Profile

A typical TGA curve for 12-ADDA·HCl reveals three distinct mass-loss regions.

StageTemperature RangeMass LossMechanistic Event
I 160°C – 220°C

14.5% (Theoretical HCl) + 7.2% (H₂O)
Dehydrochlorination & Polycondensation. The salt dissociates (

), followed immediately by nucleophilic attack of the amine on the carboxyl group.
II 220°C – 400°CMinimal (< 2%)Plateau (Nylon 12 Stability). The formed polymer is thermally stable in this region.[1]
III > 400°C~100% (gradual)Backbone Scission. Random chain scission and pyrolysis of the alkyl chain.
Differential Scanning Calorimetry (DSC)

The DSC trace is complex due to overlapping events:

  • Endotherm (

    
     175–185°C):  Represents the melting of the crystalline salt and the simultaneous vaporization of HCl.
    
  • Exotherm (Immediate post-melt): Attributed to the enthalpy of polymerization (

    
    ). Note that high-pressure DSC (closed pan) will shift these events by suppressing HCl evolution, potentially altering the reaction pathway toward lactamization.
    

Mechanistic Pathways

The degradation of the salt is effectively an "activation" of the monomer. The protonated amine cannot act as a nucleophile. Heat provides the energy to break the ionic interaction, releasing HCl gas and generating the free amine species required for step-growth polymerization.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the bifurcation between linear polymerization (favored) and lactamization (minor), driven by the release of HCl.

DegradationMechanism Salt 12-ADDA HCl Salt (Solid Crystalline) Heat Thermal Input (>160°C) Salt->Heat Intermediate Free Amine Intermediate (Transient Melt) Heat->Intermediate Dehydrochlorination HCl HCl Gas (↑) (Mass Loss) Heat->HCl Polymer Polyamide 12 (Nylon 12) (Linear Polymer) Intermediate->Polymer Polycondensation (Major Pathway) Water H₂O (↑) (Condensation Byproduct) Intermediate->Water Lactam Laurolactam (Cyclic Monomer) Intermediate->Lactam Cyclization (Minor Pathway)

Caption: Thermal transformation of 12-ADDA HCl. The loss of HCl activates the amine for polymerization.

Why Linear Polymerization Dominates

While 12-aminododecanoic acid can form a cyclic lactam (laurolactam), the entropic penalty for closing a 12-membered ring is significant compared to intermolecular reaction (polymerization). Therefore, thermal treatment of the salt predominantly yields linear Nylon 12, unlike the 6-carbon analog (caprolactam) where the ring is favored.

Experimental Protocols

To rigorously validate the degradation kinetics and products, the following self-validating workflow is recommended.

Protocol: Non-Isothermal TGA/DSC Analysis

This protocol determines the onset temperature (


) and activation energy (

).[1]
  • Sample Prep: Weigh 5–10 mg of 12-ADDA·HCl into an alumina pan (inert to HCl). Do not use aluminum pans as HCl will corrode them, creating artifacts.

  • Atmosphere: Purge with dry Nitrogen (

    
    ) at 50 mL/min to remove evolved HCl and prevent oxidation.
    
  • Ramp: Heat from 40°C to 600°C at multiple rates (

    
     = 5, 10, 20 °C/min).
    
  • Analysis:

    • Use the Kissinger-Akahira-Sunose (KAS) method on the first mass-loss step to calculate

      
       for dehydrochlorination.
      
    • Verify

      
       using the DSC endotherm peak.
      
Protocol: Isothermal Solid-State Polymerization (SSP)

This workflow isolates the polymerization efficiency below the melting point.

  • Reactor: Use a glass tube reactor with a vacuum line and HCl trap (NaOH solution).

  • Heating: Preheat oil bath to 160°C (below

    
     of pure polymer but sufficient for HCl loss).
    
  • Reaction: Insert sample. Apply vacuum ( < 1 mbar) to facilitate HCl and H₂O removal.[1]

  • Timepoints: Remove aliquots at 0, 30, 60, 120 mins.

  • Validation:

    • Viscosity: Measure Relative Viscosity (

      
      ) in 
      
      
      
      -cresol to track molecular weight growth.
    • Titration: Titrate residual amine end-groups to calculate conversion.

Experimental Workflow Diagram

ExperimentalWorkflow Sample 12-ADDA HCl Sample Prep TGA TGA/DSC Analysis (Alumina Pan) Sample->TGA Reactor Vacuum Reactor (160°C Isothermal) Sample->Reactor Kinetics Kinetic Modeling (Kissinger Method) TGA->Kinetics Trapping HCl/H₂O Removal (Vacuum/Trap) Reactor->Trapping Analysis Viscosity & End-Group Titration Reactor->Analysis

Caption: Dual-track workflow for thermal characterization (TGA) and synthesis optimization (Reactor).

Implications for Drug Development & Manufacturing[3]

Pharmaceutical Stability

In drug delivery (e.g., PROTAC linkers), 12-ADDA is often used as a spacer. The HCl salt is the preferred storage form due to its shelf stability. However, processing temperatures must be kept below 140°C during formulation (e.g., hot melt extrusion) to avoid:

  • In-situ generation of HCl gas (potential interaction with API).

  • Unintended polymerization (cross-linking or aggregation).

Polymer Manufacturing

For Nylon 12 production, the "thermal degradation" of the salt is the initiation step.

  • Corrosion Control: Reactors must be Hastelloy or glass-lined to withstand the initial HCl burst.

  • Stoichiometry: The loss of HCl is quantitative. If the HCl is not removed efficiently, it can re-protonate the amine, stalling the polymerization equilibrium.

References

  • Preparation of Nylon 12 . Wikipedia. Retrieved from .[1]

  • Synthesis and characterization of the novel nylon 12 6 based on 1,12‐diaminododecane . Polymer Engineering & Science.[2] Retrieved from .

  • Fundamentals of Solid State Polymerization . Wiley Online Library. Retrieved from .[1]

  • Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids . National Institutes of Health (NIH). Retrieved from .[1]

  • Direct Solid-State Polymerization of Highly Aliphatic PA 1212 Salt . MDPI Polymers. Retrieved from .[1]

  • Thermal Decomposition of Ammonium Compounds . Wikipedia. Retrieved from .[1]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Strategies for the Efficient Coupling of 12-Aminododecanoic Acid Hydrochloride Salt

Abstract 12-Aminododecanoic acid is a bifunctional molecule of significant interest, serving as a versatile linker in fields ranging from polymer chemistry and material science to the development of sophisticated drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

12-Aminododecanoic acid is a bifunctional molecule of significant interest, serving as a versatile linker in fields ranging from polymer chemistry and material science to the development of sophisticated drug delivery systems and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its long aliphatic chain provides desirable hydrophobic characteristics, while the terminal amine and carboxylic acid groups offer orthogonal handles for conjugation. However, it is commonly supplied as a hydrochloride salt to improve stability and handling. This salt form necessitates a carefully planned coupling strategy, beginning with in-situ neutralization, to enable efficient amide bond formation. This document provides a comprehensive guide for researchers, detailing the core principles, mechanistic insights, and step-by-step protocols for coupling 12-Aminododecanoic acid hydrochloride salt to a primary amine using three robust and widely adopted coupling systems: EDC/NHS, HBTU, and PyBOP.

Introduction: The Chemistry of Amide Bond Formation

The formation of an amide bond is a condensation reaction between a carboxylic acid and an amine. This reaction is fundamental to peptide synthesis and bioconjugation but is not spontaneous under standard conditions.[3] The primary challenge lies in the nature of the carboxylic acid's hydroxyl group, which is a poor leaving group. Therefore, the carboxylic acid must first be "activated".[4] This is achieved by converting the hydroxyl group into a more reactive species that is highly susceptible to nucleophilic attack by the amine.

Modern coupling reagents are designed not only to activate the carboxyl group efficiently but also to minimize side reactions, the most critical of which is racemization at the α-carbon of chiral carboxylic acids.[5][6][7] While 12-aminododecanoic acid is achiral, understanding these principles is vital for applying these protocols to other systems.

A key consideration for the topic at hand is the starting material, 12-Aminododecanoic acid hydrochloride salt . The protonated amine (R-NH3+ Cl-) is not nucleophilic, and the presence of HCl can interfere with the basic conditions required for coupling. Therefore, the first step in any protocol must be the neutralization of the salt with a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to liberate the free amine and carboxylate.

Comparative Overview of Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as scale, substrate sensitivity, desired yield, and cost. Here, we compare three of the most effective and commonly used reagents.

ParameterEDC / NHS HBTU PyBOP
Reagent Class CarbodiimideAminium/Uronium SaltPhosphonium Salt
Mechanism Forms O-acylisourea, then NHS esterForms HOBt active esterForms HOBt active ester
Key Additive N-Hydroxysuccinimide (NHS)Often used with HOBt (already in HBTU)None required (contains HOBt moiety)
Primary Byproduct Soluble UreaTetramethylureaTris(pyrrolidino)phosphine oxide
Advantages Cost-effective; water-soluble byproducts are easily removed with aqueous workup.[4]High efficiency; rapid reaction times; low racemization.[8]High coupling efficiency; non-carcinogenic byproduct; excellent for sterically hindered couplings.[9]
Disadvantages O-acylisourea intermediate is unstable and can rearrange to N-acylurea byproduct; requires additive (NHS).[10][11]Can cause guanidinylation of free amines if the carboxylic acid component is absent or activation is slow.[12]Higher cost compared to EDC.

General Experimental Workflow

The coupling process, regardless of the specific reagents chosen, follows a logical sequence of steps. This workflow is designed to ensure the efficient neutralization of the starting material, complete activation of the carboxylic acid, and successful nucleophilic attack by the amine, followed by purification.

G cluster_prep Preparation cluster_activation Activation & Coupling cluster_purification Workup & Purification A Dissolve 12-Aminododecanoic Acid HCl and Amine in Aprotic Solvent (e.g., DMF) B Add Non-Nucleophilic Base (e.g., DIPEA) to Neutralize HCl Salt A->B Neutralization C Add Coupling Reagent (e.g., EDC/NHS, HBTU, or PyBOP) B->C Add Activator D Stir at 0°C to Room Temperature (Monitor by TLC/LC-MS) C->D Reaction E Quench Reaction & Aqueous Workup (Acid/Base Washes) D->E Isolate Crude F Dry Organic Layer & Concentrate E->F G Purify by Column Chromatography F->G

Caption: General workflow for coupling 12-Aminododecanoic acid HCl.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14][15] Coupling reagents and solvents like DMF can be hazardous.[16][17] Consult the Safety Data Sheet (SDS) for each chemical before use.[18][19][20][21]

Materials:

  • 12-Aminododecanoic acid hydrochloride salt

  • Amine of interest (e.g., Benzylamine, as a model substrate)

  • Protocol A: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS)

  • Protocol B: 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • Protocol C: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon) setup.

  • Reagents for workup (e.g., 1M HCl, saturated NaHCO3, brine) and purification (silica gel, solvents for chromatography).

Protocol A: EDC/NHS Mediated Coupling

This method is a cost-effective and robust choice for many standard couplings. The addition of NHS is crucial as it traps the unstable O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, thereby increasing yield and minimizing side products.[10][11][22]

Mechanism of Action:

G Acid R-COOH (Carboxylic Acid) Intermediate O-Acylisourea (Unstable Intermediate) Acid->Intermediate + EDC EDC EDC NHSEster NHS Ester (Amine-Reactive) Intermediate->NHSEster + NHS - Urea Byproduct Soluble Urea Intermediate->Byproduct + H2O (Hydrolysis) NHS NHS Amide Amide Product NHSEster->Amide + R'-NH2 - NHS Amine R'-NH2

Caption: EDC/NHS coupling proceeds via a stable NHS ester intermediate.

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere, add 12-Aminododecanoic acid hydrochloride salt (1.0 eq).

  • Dissolve in anhydrous DMF (approx. 0.1 M concentration).

  • Add the amine coupling partner (1.0-1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.2 eq) dropwise to neutralize the hydrochloride salt and protonated amine. Stir for 10-15 minutes.

  • In a separate vial, dissolve NHS (1.2 eq) and EDC (1.2 eq) in a small amount of anhydrous DMF.

  • Add the EDC/NHS solution to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash successively with 5% citric acid or 1M HCl (to remove excess amine and DIPEA), saturated NaHCO3 (to remove unreacted acid and NHS), and brine.[23][24]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol B & C: Onium Salt (HBTU / PyBOP) Mediated Coupling

Onium salt reagents like HBTU (aminium/uronium) and PyBOP (phosphonium) are highly efficient and act rapidly.[25] They activate the carboxylic acid by forming a reactive HOBt-ester in situ.[8][23] PyBOP is often preferred as its phosphine oxide byproduct is non-carcinogenic, unlike the HMPA generated by its predecessor, BOP.[3]

Mechanism of Action:

G Carboxylate R-COO- (from Acid + Base) ActiveEster Active HOBt Ester Carboxylate->ActiveEster + Onium Salt Onium Onium Salt (HBTU or PyBOP) Amide Amide Product ActiveEster->Amide + R'-NH2 - HOBt Byproduct Byproduct (Urea or Phosphine Oxide) ActiveEster:e->Byproduct:w Amine R'-NH2

Caption: Onium salt coupling mechanism via an active HOBt ester.

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere, add 12-Aminododecanoic acid hydrochloride salt (1.0 eq).

  • Dissolve in anhydrous DMF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.2 eq) dropwise to neutralize the salt and form the carboxylate. Stir for 10 minutes.

  • Add the onium reagent (HBTU or PyBOP, 1.1-1.2 eq) and stir for 15-20 minutes at 0 °C to allow for pre-activation.

  • Add the amine coupling partner (1.0-1.2 eq) to the activated mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction is typically much faster than with EDC. Monitor progress by TLC or LC-MS.

  • Workup: The workup procedure is identical to that described in Protocol A. Dilute with Ethyl Acetate and perform sequential acid, base, and brine washes.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete neutralization of HCl salt. 2. Hydrolysis of coupling reagents or activated intermediates due to wet solvent/reagents. 3. Insufficient amount of coupling reagent.1. Ensure sufficient base (DIPEA) is used; consider adding it before the coupling reagent. 2. Use anhydrous solvents and fresh, high-quality reagents. Equilibrate hygroscopic reagents to room temp before opening.[22] 3. Increase stoichiometry of coupling reagent to 1.5 eq.
N-acylurea Byproduct (EDC Protocol) The O-acylisourea intermediate rearranged before reacting with the amine or NHS.[24]Ensure NHS is added with or slightly before EDC. Use a two-step protocol where the acid is activated first with EDC/NHS before adding the amine.
Difficulty Removing Byproducts Urea or phosphine oxide byproducts co-elute with the product during chromatography.For EDC, perform multiple acidic washes (e.g., 1M HCl) to protonate and solubilize the urea byproduct in the aqueous layer. For onium salts, byproducts are generally easier to remove with standard workups.
Unreacted Starting Material Steric hindrance from the amine or carboxylic acid; low reactivity of the amine.Switch to a more powerful onium reagent like HATU. Increase reaction temperature or time. For electron-poor amines, a stronger base might be needed.

Conclusion

The successful coupling of 12-Aminododecanoic acid hydrochloride salt is readily achievable with careful attention to the initial neutralization step and the selection of an appropriate coupling reagent. For routine applications, the EDC/NHS system offers a balance of cost and effectiveness. For more challenging couplings, or when rapid reaction times and high yields are paramount, onium salt reagents such as HBTU and PyBOP are superior alternatives. The protocols provided herein serve as a robust starting point for researchers, and optimization of stoichiometry, solvent, and reaction time may be necessary for specific substrate combinations.

References

  • Vertex AI Search. (n.d.). Acid-Amine Coupling using PyBOP - Organic Synthesis. Retrieved February 15, 2026.
  • BenchChem. (2025).
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
  • APPLICATIONS OF PEPTIDE COPLING REAGENTS – AN UPD
  • PYBOP: Mechanism And Uses In Peptide Synthesis. (2026). Perpusnas.
  • BenchChem. (2025). An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols.
  • Exploring The Vers
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2021).
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS - AN UPD
  • Synquest Labs. (n.d.). N-Hydroxysuccinimide.
  • CymitQuimica. (n.d.). CAS 693-57-2: 12-Aminododecanoic acid.
  • CovaChem. (2020).
  • HBTU - Wikipedia. (n.d.).
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Carl ROTH. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride PEPTIPURE® ≥99.
  • Thermo Fisher Scientific. (n.d.).
  • Mechanism of BOP-mediated coupling reagent. (n.d.).
  • AG Scientific. (2022). E-2042, EDAC Hydrochloride, SDS 2022_r01_1.pdf.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011).
  • Santa Cruz Biotechnology. (n.d.). N-Hydroxysuccinimide.
  • Chem-Impex. (n.d.). 12-Aminododecanoic acid.
  • Coenen, T., Vincenti, S., Westphal, J., Holtmann, D., & Paul, C. E. (2023). Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. Applied Microbiology and Biotechnology, 107(5-6), 1735–1746. [Link]

  • Pharmaffiliates. (n.d.). 12-Amino-1-dodecanoic Acid Methyl Ester Hydrochloride Salt.
  • Sigma-Aldrich. (2025).
  • Proposed mechanism for amidation using HBTU (9). (n.d.).
  • BroadPharm. (n.d.). 12-Aminododecanoic acid, 693-57-2.
  • Fisher Scientific. (2014).
  • Guryanov, I., Khairutdinov, E., Korolev, P., & Galyametdinov, Y. (2014). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 12(1), 22-29.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • ChemicalBook. (2025).
  • Sigma-Aldrich. (n.d.). 12-Aminododecylphosphonic acid hydrochloride salt ≥95%.
  • How does EDC/NHS coupling ACTUALLY work ?
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Coenen, T., Vincenti, S., Westphal, J., Holtmann, D., & Paul, C. E. (2023). Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. PubMed. [Link]

  • US5530148A - Synthesis of 12-aminododecanoic acid - Google P
  • CymitQuimica. (n.d.).
  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6663–6670. [Link]

  • Kumar, A., Singh, B., Sharma, H., Nepali, K., & Bedi, P. M. S. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 351-358. [Link]

  • ChemicalBook. (n.d.). 12-AMINODODECANOIC ACID | 693-57-2.
  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. [Link]

  • PubChem. (n.d.). 12-Aminododecanoic Acid.
  • Sigma-Aldrich. (n.d.). 12-Aminododecanoic acid 95 693-57-2.
  • Synthesis of 12-aminododecanoic acid from lauric acid. The abbreviations are as follows: CYP153A-NCP, cytochrome P450 153A fused with the NADPH. (n.d.).
  • Synthesis of 12-aminododecanoic acid - PrepChem.com. (n.d.).

Sources

Application

Technical Application Note: 12-Aminododecanoic Acid HCl in Cosmetic Formulations

[1][2] Executive Summary & Chemical Profile[1][3][4] 12-Aminododecanoic acid hydrochloride (12-ADA HCl) serves as a critical bifunctional precursor in high-performance cosmetic chemistry.[1] While its zwitterionic "free...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile[1][3][4]

12-Aminododecanoic acid hydrochloride (12-ADA HCl) serves as a critical bifunctional precursor in high-performance cosmetic chemistry.[1] While its zwitterionic "free acid" form is the standard monomer for Nylon-12 (Polyamide-12) synthesis, the hydrochloride salt offers a distinct advantage: aqueous solubility .[1]

This solubility allows formulators to utilize 12-ADA HCl in aqueous-phase reactions—specifically for the in-situ surface treatment of pigments and the synthesis of specialized soft-focus microspheres—before neutralizing it to its hydrophobic, functional state.

Chemical Identity
PropertySpecification
IUPAC Name 12-Aminododecanoic acid hydrochloride
CAS Number 693-57-2 (Free Acid); Salt forms vary
Molecular Formula C₁₂H₂₅NO₂[1][2][3] · HCl
Molecular Weight ~251.8 g/mol (Salt); 215.3 g/mol (Free Acid)
Solubility (Salt) Soluble in Water, Methanol
Solubility (Free Acid) Insoluble in Water; Soluble in warm cresols/phenols
pKa Values Carboxyl: ~4.5
Isoelectric Point (pI) ~7.5

Mechanism of Action: The pH-Solubility Switch[1]

The core utility of the HCl salt lies in its pH-dependent solubility profile. By manipulating pH, researchers can control the molecule's transition from a soluble processing aid to an insoluble functional coating or polymer.

DOT Diagram: The Solubility Switch Mechanism

SolubilitySwitch Salt 12-ADA HCl Salt (pH < 3) Neutral Neutralization (NaOH/TEA) Salt->Neutral Aqueous Solution Zwitterion Zwitterion Species (pH ~7.5) Neutral->Zwitterion Deprotonation Precipitation Precipitation / Chemisorption Zwitterion->Precipitation Loss of Solubility Application Target Application Precipitation->Application Pigment Coating or Polymerization

Figure 1: The pH-driven transition from soluble salt to functional zwitterion is the basis for aqueous processing.[1]

Application A: Aqueous Surface Modification of Pigments

Context: Uncoated inorganic pigments (TiO₂, Iron Oxides) are hydrophilic and prone to agglomeration in oil-based foundations.[1] Coating them with amino acids renders them hydrophobic (lipophilic), improving dispersibility and skin feel.

Why 12-ADA HCl? Unlike fatty acids that require melting, 12-ADA HCl dissolves in water.[1] This allows for a "wet process" coating where the molecule is precipitated onto the pigment surface, ensuring a uniform monolayer via ionic anchoring.

Protocol: Hydrophobic Coating of Titanium Dioxide

Materials:

  • Micronized Titanium Dioxide (TiO₂)[1]

  • 12-Aminododecanoic Acid HCl[1]

  • Deionized Water[1]

  • Sodium Hydroxide (10% solution)[1]

Step-by-Step Methodology:

  • Slurry Preparation:

    • Disperse 100g of TiO₂ in 500mL of deionized water.[1]

    • Homogenize at 3000 RPM for 15 minutes to break agglomerates.

  • Precursor Dissolution:

    • Dissolve 3.0g of 12-ADA HCl in 50mL of water (approx. 3% wt/wt loading relative to pigment).[1]

    • Add this solution to the TiO₂ slurry under constant agitation.[1]

  • Controlled Neutralization (The Critical Step):

    • Note: The system pH will be acidic (< 3).[1]

    • Slowly titrate 10% NaOH into the slurry while monitoring pH.[1]

    • Target: pH 7.0 - 7.5 (Isoelectric point).

    • Mechanism:[1][4][5][6][7] As pH approaches the pI, the 12-ADA loses solubility and precipitates. The amine/carboxyl groups interact with surface hydroxyls on the TiO₂, anchoring the C12 chain.

  • Aging:

    • Heat the slurry to 60°C and stir for 1 hour to promote chemisorption.

  • Filtration & Drying:

    • Filter the slurry (vacuum filtration).[1]

    • Wash the cake 2x with deionized water to remove NaCl byproducts.[1]

    • Dry at 105°C for 4 hours.

  • Pulverization:

    • Micronize the dried cake to retrieve a fine, hydrophobic powder.

Application B: Synthesis of Nylon-12 Microspheres

Context: Nylon-12 powders are premier "soft-focus" agents in cosmetics, filling wrinkles and scattering light.[1]

Why 12-ADA HCl? It serves as the high-purity monomer.[1] While industrial synthesis often uses Laurolactam, the direct polycondensation of 12-ADA is preferred for creating specific molecular weight distributions suitable for sensitive cosmetic applications.

Protocol: Thermal Polycondensation for Microspheres[1]

Materials:

  • 12-ADA HCl[1]

  • Thermal Stabilizer (e.g., Irganox 1098)

  • Autoclave Reactor (Stainless Steel)[1]

Step-by-Step Methodology:

  • Salt Neutralization (Pre-Step):

    • Dissolve 12-ADA HCl in water; neutralize to pH 7.5 to precipitate the free amino acid.[1] Filter and dry.[1] Note: Polymerization requires the free acid, not the salt, to avoid HCl gas evolution.

  • Reactor Loading:

    • Load the dried 12-ADA (free acid) into the reactor.[1]

    • Add 0.1% Thermal Stabilizer.[1]

    • Purge with Nitrogen (N₂) to remove oxygen (prevents yellowing).[1]

  • Polymerization Cycle:

    • Stage 1: Heat to 220°C under N₂ pressure (10 bar) for 2 hours. (Pre-polymerization).[1]

    • Stage 2: Vent pressure slowly to atmospheric while maintaining 220°C.

    • Stage 3: Apply vacuum (10 mbar) for 1 hour to remove water byproduct and drive molecular weight increase.[1]

  • Micronization:

    • Extrude the molten polymer into a water bath.[1]

    • Cryo-mill the pellets to achieve a mean particle size (D50) of 5–10 µm.[1]

DOT Diagram: Polymerization Workflow

Polymerization Monomer 12-ADA (Free Acid) Heat Heat (220°C) + N2 Monomer->Heat Condensation Polycondensation (- H2O) Heat->Condensation Vacuum Vacuum Stage (MW Build) Condensation->Vacuum Nylon12 Nylon-12 Polymer (Polyamide-12) Vacuum->Nylon12

Figure 2: Thermal polycondensation route converting 12-ADA into cosmetic-grade Nylon-12.[1]

Analytical Quality Control

Ensuring the purity of the starting material and the absence of free amine in the final product is vital for regulatory compliance (e.g., EU Regulations on secondary amines).

Method 1: Purity Assay (Titration)[1][2]
  • Principle: Non-aqueous titration of the amine group.[1]

  • Solvent: Glacial Acetic Acid.[1]

  • Titrant: 0.1N Perchloric Acid.[1]

  • Indicator: Crystal Violet.[1]

  • Calculation: Purity % =

    
    [1]
    
Method 2: Residual Monomer in Nylon-12 (HPLC)[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

  • Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid) gradient.[1]

  • Detection: UV at 210 nm (Amide bond/Carboxyl).[1]

  • Limit: Residual monomer should be < 1% for cosmetic safety.[1]

References

  • Cosmetic Ingredient Review (CIR). (2014).[1][8] Safety Assessment of Nylon as Used in Cosmetics.[1][8][9][10][11] International Journal of Toxicology.[1][8] Link[1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 69661, 12-Aminododecanoic acid.[1]Link[1]

  • Kobo Products Inc. (2023).[1] An Overview of Surface Treatments for Pigments and Powders.[1][5][6][12] (Industry Whitepaper on Amino Acid Coatings).[1] Link

  • Gelest. (2018). Surface Treatment of Particles with Silane Modified Amino Acids.[1][6]Link

  • Uni-Powder. (2023).[1] Unveiling Powder Surface Treatment: The Key to Enhancing Cosmetic Performance.[1][13]Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 12-Aminododecanoic acid hydrochloride salt reactions

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 12-aminododecanoic acid hydrochloride. Our goal is to provide n...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 12-aminododecanoic acid hydrochloride. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues in your own laboratory settings.

Troubleshooting Guide: Addressing Low Yields and Impurities

Low yields in the synthesis of 12-aminododecanoic acid hydrochloride can arise from a multitude of factors, from the purity of starting materials to the nuances of reaction workup. This section is designed to address the most common issues encountered in a typical multi-step synthesis, which often involves the conversion of a precursor to an oxime, followed by reduction and subsequent salt formation.

Question 1: My overall yield for the synthesis of 12-aminododecanoic acid is significantly lower than reported in the literature. What are the most likely causes?

Low overall yield is a common frustration in multi-step synthesis. The key to troubleshooting is to break down the process and identify the stage with the most significant loss.

Potential Cause 1: Incomplete Reaction in the Oxime Formation Step

The conversion of a keto-acid intermediate (e.g., 12-oxododecanoic acid) to its corresponding oxime is a critical step. Incomplete reaction here will directly impact your final yield.

  • Scientific Rationale: The reaction of a ketone with hydroxylamine is a nucleophilic addition-elimination reaction. The nucleophilicity of hydroxylamine is pH-dependent. At too low a pH, the hydroxylamine is protonated and non-nucleophilic. Conversely, at high pH, the concentration of the protonated hydroxylamine required for the reaction is too low.

  • Troubleshooting Protocol:

    • pH Optimization: Ensure the reaction medium is maintained at a slightly acidic pH, typically between 4 and 5.[1] This can be achieved using a suitable buffer system.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting keto-acid.

    • Reagent Stoichiometry: Use a slight excess of hydroxylamine hydrochloride to drive the reaction to completion.

Potential Cause 2: Over-oxidation of Intermediates

In syntheses starting from precursors like vernolic acid, the oxidative cleavage step is prone to over-oxidation, leading to the formation of dicarboxylic acids and other byproducts, thus reducing the yield of the desired 12-oxododecanoic acid.[1]

  • Scientific Rationale: Strong oxidizing agents can cleave the carbon-carbon bond beyond the desired aldehyde or ketone, resulting in the formation of carboxylic acids of shorter chain lengths.

  • Troubleshooting Protocol:

    • Control Reaction Time: Carefully monitor the reaction time. For instance, when using periodic acid for oxidative cleavage, a reaction time of around five hours has been shown to be optimal.[1]

    • Temperature Control: Perform the oxidation at a controlled, and often low, temperature to minimize over-oxidation.

    • Choice of Oxidizing Agent: Consider using milder, more selective oxidizing agents if over-oxidation is a persistent issue.

Potential Cause 3: Inefficient Reduction of the Oxime

The reduction of the oxime to the primary amine is another critical step where yield can be lost.

  • Scientific Rationale: Catalytic hydrogenation is a common method for this reduction. The efficiency of this reaction depends on the catalyst activity, hydrogen pressure, and the absence of catalyst poisons.

  • Troubleshooting Protocol:

    • Catalyst Quality: Use fresh, high-quality catalyst, such as platinum oxide (Adam's catalyst).[2]

    • System Purity: Ensure the reaction system is thoroughly deaerated to prevent catalyst deactivation.[2]

    • Hydrogen Pressure: Maintain a constant and adequate hydrogen pressure throughout the reaction. A pressure of about 3 atm is often effective.[2]

Workflow for Diagnosing Low Yield:

Caption: Diagnostic workflow for troubleshooting low yield.

Question 2: I am observing significant impurities in my final 12-aminododecanoic acid hydrochloride product. How can I identify and remove them?

Product purity is paramount, especially in pharmaceutical applications. Impurities can arise from side reactions or incomplete removal of reagents and byproducts.

Common Impurity 1: Unreacted Starting Material or Intermediates

  • Identification: Use analytical techniques like NMR, LC-MS, or GC-MS to identify the presence of starting materials or intermediates such as 12-oxododecanoic acid or its oxime.

  • Removal Strategy: Recrystallization

    • Scientific Rationale: Recrystallization is an effective purification technique based on the differential solubility of the desired product and impurities in a particular solvent system at different temperatures. 12-aminododecanoic acid can be effectively recrystallized from an ethanol/water mixture.[1][2]

    • Detailed Protocol for Recrystallization:

      • Dissolve the crude 12-aminododecanoic acid in a minimal amount of a hot ethanol/water mixture (e.g., 1:1 v/v).[2]

      • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period to adsorb colored impurities.

      • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

      • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote crystallization.

      • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

      • Dry the purified crystals under vacuum.

Common Impurity 2: Dicarboxylic Acids from Over-oxidation

  • Identification: These can be detected by LC-MS or by observing a lower than expected melting point of the final product.

  • Removal Strategy: pH-based Extraction

    • Scientific Rationale: The pKa of the two carboxylic acid groups in a dicarboxylic acid will be different from the pKa of the amino acid. This difference can be exploited for separation.

Common Impurity 3: Tertiary Amines

  • Identification: Gas chromatography of the methylated product may reveal the presence of tertiary amino esters.[1]

  • Removal Strategy: Careful control of the reduction step is the best preventative measure. If formed, chromatographic separation may be necessary, but it is often challenging on a large scale.

Table 1: Common Solvents for Recrystallization

Solvent SystemRatio (v/v)Notes
Ethanol/Water1:1Effective for purifying the final 12-aminododecanoic acid.[2]
Water/Ethanol4:1Can be used for the recrystallization of the intermediate aldoxime acid.[1]
Light Petroleum-Useful for recrystallizing the 12-oxododecanoic acid intermediate.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the precipitation of 12-aminododecanoic acid hydrochloride?

The optimal pH for precipitating the hydrochloride salt is crucial for maximizing yield and purity.

  • Answer: The hydrochloride salt is formed by protonating the amino group with hydrochloric acid. To ensure complete protonation and precipitation, the pH of the solution should be lowered to a strongly acidic range, typically pH 1-2. This is because the amino group of 12-aminododecanoic acid needs to be protonated to form the ammonium salt, which is generally less soluble in organic solvents than the free amino acid. The isoelectric point (pI) of an amino acid is the pH at which it exists as a zwitterion with no net charge. To form the hydrochloride salt, the pH must be significantly lower than the pI.

Q2: How does the choice of solvent impact the formation and crystallization of the hydrochloride salt?

The solvent plays a critical role in both the reaction and the final crystallization step.

  • Answer: For the salt formation, a solvent in which the free base (12-aminododecanoic acid) is soluble but the hydrochloride salt is insoluble is ideal. This allows for the precipitation of the product as it is formed. A common approach is to dissolve the free amino acid in a suitable alcohol, like ethanol or methanol, and then add a solution of HCl in a non-polar solvent like diethyl ether or isopropanol. For recrystallization, the solvent system should be chosen such that the hydrochloride salt is sparingly soluble at low temperatures but highly soluble at higher temperatures. This allows for the removal of impurities that have different solubility profiles.

Q3: Can I use a different reducing agent for the oxime reduction?

While catalytic hydrogenation is common, other reducing agents can be considered.

  • Answer: Yes, other reducing agents can be used, but they may present different challenges. For example, metal hydrides like lithium aluminum hydride (LiAlH4) can reduce the oxime, but they will also reduce the carboxylic acid, which is generally not desired. Sodium borohydride is typically not strong enough to reduce oximes. Catalytic hydrogenation is often preferred due to its selectivity for the oxime group in the presence of a carboxylic acid.

Experimental Workflow for Hydrochloride Salt Formation and Purification:

G cluster_0 Salt Formation cluster_1 Purification A Dissolve 12-Aminododecanoic Acid in a suitable solvent (e.g., Ethanol) B Add stoichiometric amount of Hydrochloric Acid A->B C Stir at controlled temperature to allow for precipitation B->C D Collect crude salt by filtration C->D Crude Product E Recrystallize from a suitable solvent system (e.g., Ethanol/Water) D->E F Wash with cold solvent and dry under vacuum E->F G G F->G Pure 12-Aminododecanoic Acid HCl

Caption: General workflow for the formation and purification of 12-aminododecanoic acid hydrochloride.

References

  • Isbell, T. A., & Mundy, B. P. (1996). Synthesis of 12-aminododecanoic acid. U.S. Patent No. 5,530,148. Washington, DC: U.S.
  • Schrewe, M., et al. (2013). Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. AMB Express, 3(1), 73. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • PrepChem. Synthesis of 12-aminododecanoic acid. [Link]

Sources

Optimization

Technical Support Center: 12-Aminododecanoic Acid Hydrochloride Salt Solution Stability

Welcome to the technical support center for 12-Aminododecanoic acid hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 12-Aminododecanoic acid hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing its degradation in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is 12-Aminododecanoic acid hydrochloride salt and what are its common applications?

A1: 12-Aminododecanoic acid is a long-chain omega-amino acid, featuring a 12-carbon backbone with a terminal carboxylic acid and an amino group.[1][2][3] The hydrochloride salt enhances its solubility in aqueous solutions. It serves as a versatile building block in organic synthesis, particularly in the production of biodegradable polymers and as a linker molecule in PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.[3][4]

Q2: What are the primary factors that can cause the degradation of 12-Aminododecanoic acid hydrochloride salt in solution?

A2: Like other amino acids, the stability of 12-Aminododecanoic acid hydrochloride salt in solution is influenced by several factors. The most significant are:

  • pH: The pH of the solution can affect the ionization state of the amino and carboxylic acid groups, potentially catalyzing degradation reactions like hydrolysis.[5][6][7]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5][8][9][10][11] Long-term storage at room temperature is generally not recommended.[12]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[8][13][14][15]

  • Oxidation: The presence of oxygen and oxidizing agents can lead to oxidative deamination and other degradation pathways.[8][16][17][18][19]

  • Presence of Metal Ions: Heavy metal ions can act as catalysts for degradation reactions.[5][9]

Q3: What are the recommended storage conditions for solutions of 12-Aminododecanoic acid hydrochloride salt?

A3: For optimal stability, solutions of 12-Aminododecanoic acid hydrochloride salt should be stored at low temperatures, with -20°C being recommended for long-term storage.[4][12][20] To minimize photodegradation, it is advisable to use amber vials or protect the solution from light.[21] If possible, purging the solution with an inert gas like nitrogen or argon before sealing can help prevent oxidation.

Q4: What are the visible signs of degradation in my 12-Aminododecanoic acid hydrochloride salt solution?

A4: Visual indicators of degradation can include a change in color (yellowing or browning), the formation of precipitates, or a noticeable change in the solution's clarity. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the stability of the solution.

Troubleshooting Guide: Preventing Degradation

This section provides detailed troubleshooting for common issues encountered when working with 12-Aminododecanoic acid hydrochloride salt solutions.

Issue 1: Solution Turns Yellow/Brown Over Time

Potential Cause: This discoloration often indicates oxidative degradation or the formation of degradation products due to exposure to light or high temperatures.

Troubleshooting Workflow:

cluster_0 Troubleshooting: Solution Discoloration start Start: Solution Discoloration Observed check_storage Review Storage Conditions: - Temperature? - Light Exposure? start->check_storage improper_storage Improper Storage: - Stored at RT? - Exposed to light? check_storage->improper_storage proper_storage Storage Appears Correct improper_storage->proper_storage No recommend_storage Action: - Store at -20°C. - Use amber vials or wrap in foil. improper_storage->recommend_storage Yes check_headspace Check for Headspace Oxygen: - Was the vial purged with inert gas? proper_storage->check_headspace oxygen_present Oxygen Likely Present check_headspace->oxygen_present no_oxygen Inert Atmosphere Used oxygen_present->no_oxygen Yes recommend_purge Action: - Purge solution with N2 or Ar before sealing. oxygen_present->recommend_purge No analytical_confirm Confirm with Analysis: - Use HPLC-UV or LC-MS to identify degradation products. no_oxygen->analytical_confirm recommend_storage->analytical_confirm recommend_purge->analytical_confirm

Caption: Workflow for troubleshooting discoloration of 12-Aminododecanoic acid hydrochloride salt solutions.

Detailed Steps:

  • Verify Storage Conditions: Confirm that the solution has been consistently stored at the recommended temperature of -20°C and protected from light.[12][20][21]

  • Minimize Headspace Oxygen: For freshly prepared solutions, gently bubble an inert gas such as nitrogen or argon through the solution for several minutes to displace dissolved oxygen before sealing the container.

  • Use Antioxidants (with caution): In some applications, the addition of antioxidants might be considered. However, compatibility must be thoroughly evaluated as some antioxidants can react with amino acids. For instance, sodium bisulfite has been shown to cause tryptophan degradation.[21]

  • Analytical Verification: Use High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the discolored solution.[22][23] This will help identify and quantify any degradation products.

Issue 2: Precipitate Forms in the Solution

Potential Cause: Precipitate formation can be due to changes in pH, temperature, or the formation of insoluble degradation products. The hydrochloride salt is generally more soluble in acidic to neutral aqueous solutions.

Troubleshooting Workflow:

cluster_1 Troubleshooting: Precipitate Formation start Start: Precipitate Observed check_ph Measure Solution pH start->check_ph ph_shift pH Shift Detected? check_ph->ph_shift no_ph_shift pH is Stable ph_shift->no_ph_shift No adjust_ph Action: - Adjust pH to a suitable range with dilute HCl or buffer. ph_shift->adjust_ph Yes check_temp Review Temperature Profile: - Any freeze-thaw cycles? no_ph_shift->check_temp analyze_precipitate Characterize Precipitate: - Isolate and analyze the precipitate (e.g., by FTIR, MS) to determine its identity. adjust_ph->analyze_precipitate freeze_thaw Multiple Freeze-Thaw Cycles? check_temp->freeze_thaw no_freeze_thaw Minimal Freeze-Thaw freeze_thaw->no_freeze_thaw No aliquot Action: - Aliquot solution into single-use vials to avoid repeated freeze-thaw cycles. freeze_thaw->aliquot Yes no_freeze_thaw->analyze_precipitate aliquot->analyze_precipitate

Caption: Workflow for troubleshooting precipitate formation in 12-Aminododecanoic acid hydrochloride salt solutions.

Detailed Steps:

  • Monitor pH: Regularly check the pH of your stock and working solutions. The stability of amino acids can be pH-dependent.[5][6][7] If the pH has shifted, it may be necessary to use a buffered solvent system. The choice of buffer should be evaluated for compatibility with your downstream applications.

  • Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can lead to concentration gradients and promote precipitation. It is best practice to aliquot stock solutions into smaller, single-use volumes.[9]

  • Solvent consideration: Ensure the solvent system is appropriate. While the hydrochloride salt is aqueous soluble, high concentrations may still be problematic. Consider the pKa of the amino and carboxylic acid groups when preparing solutions.

  • Characterize the Precipitate: If possible, isolate the precipitate and analyze it to determine if it is the parent compound or a degradation product. Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) can be informative.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Weighing: Accurately weigh the desired amount of 12-Aminododecanoic acid hydrochloride salt in a clean, dry container.

  • Dissolution: Add the desired solvent (e.g., sterile, deionized water or a suitable buffer) to the solid. Gentle warming or sonication may be used to aid dissolution, but prolonged exposure to high temperatures should be avoided.[10][11]

  • pH Adjustment (if necessary): Measure the pH of the solution. If required for your application or for enhanced stability, adjust the pH using dilute HCl or a compatible buffer.

  • Inert Gas Purge: To minimize oxidative degradation, gently bubble nitrogen or argon gas through the solution for 5-10 minutes.

  • Sterile Filtration (optional): If sterility is required, filter the solution through a 0.22 µm sterile filter.

  • Aliquoting and Storage: Dispense the solution into single-use amber vials, cap tightly, and store at -20°C.[12][20][21]

Protocol 2: Stability Assessment using HPLC-UV

This protocol provides a general method for assessing the stability of your solution over time.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Standard HPLC with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength ~210 nm (as the molecule lacks a strong chromophore)
Injection Volume 10 µL

Procedure:

  • Prepare a Standard Curve: Create a series of known concentrations of freshly prepared 12-Aminododecanoic acid hydrochloride salt to generate a standard curve.

  • Initial Time Point (T=0): Immediately after preparing your stock solution, inject a sample onto the HPLC to obtain an initial purity profile and concentration.

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot, allow it to thaw to room temperature, and inject it into the HPLC.

  • Data Analysis: Compare the chromatograms from each time point to the T=0 sample. Look for:

    • A decrease in the area of the main peak, indicating degradation of the parent compound.

    • The appearance of new peaks, which are potential degradation products.

    • Calculate the percentage of the parent compound remaining at each time point.

This systematic approach will provide quantitative data on the stability of your 12-Aminododecanoic acid hydrochloride salt solution under your specific storage conditions.

References

  • Wikipedia. (n.d.). Oxidative deamination. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability and assessment of amino acids in parenteral nutrition solutions. Retrieved from [Link]

  • PubMed. (2024). Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III). Retrieved from [Link]

  • ACS Publications. (n.d.). Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives. Retrieved from [Link]

  • Slideshare. (n.d.). Degradation of amino acids. Retrieved from [Link]

  • PubMed. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Retrieved from [Link]

  • WikiLectures. (2022). Degradation of amino acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 9.7: Degradation of amino acids. Retrieved from [Link]

  • ResearchGate. (2008). Photolysis and photo-oxidation of amino acids and peptides—II. Photo-degradation of cysteine and related amino acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 10.2: Amino Acids Degradation. Retrieved from [Link]

  • PubMed. (1972). [Stability of amino acid infusion solutions. 3. Influence of certain factors on the stability of amino acid infusion solutions]. Retrieved from [Link]

  • NIH. (2020). Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. Retrieved from [Link]

  • Oxford Academic. (n.d.). Stability of Solutions of Essential Amino Acids. Retrieved from [Link]

  • ResearchGate. (2025). Factors affecting short-term and long-term stability of proteins. Retrieved from [Link]

  • PubMed. (n.d.). pH-sensitive nanoparticles of poly(amino acid) dodecanoate complexes. Retrieved from [Link]

  • bioRxiv. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. Retrieved from [Link]

  • PMC. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Retrieved from [Link]

  • PubMed. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 12-Amino-1-dodecanoic Acid Methyl Ester Hydrochloride Salt. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Thermal degradation of 18 amino acids during pyrolytic processes. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Transaminase-catalyzed transformation of 12-aminododecanoic acid.A.... Retrieved from [Link]

  • PubChem. (n.d.). 12-Aminododecanoic Acid. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • ResearchGate. (2025). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Biology LibreTexts. (2026). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • OMICS International. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Degradation Pathway. Retrieved from [Link]

  • PubMed. (n.d.). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]

  • ResearchGate. (n.d.). The effects of pH on enzyme stability were examined by measurement of.... Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Solubilizing 12-Aminododecanoic Acid Hydrochloride

This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with 12-Aminododecanoic acid hydrochloride in their reaction setups. The unique bifunctional natu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with 12-Aminododecanoic acid hydrochloride in their reaction setups. The unique bifunctional nature of this molecule—a long, nonpolar alkyl chain coupled with a polar amine hydrochloride head—presents specific dissolution hurdles. This document provides a framework for understanding and overcoming these issues, ensuring the successful integration of this reagent into your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: My 12-Aminododecanoic acid hydrochloride won't dissolve in standard organic solvents like THF or Dichloromethane. Why is this happening?

This is the most common issue researchers face. The poor solubility arises from the molecule's conflicting structural features. While the 11-carbon chain is lipophilic and favors nonpolar solvents, the amine hydrochloride group (-NH₃⁺Cl⁻) is ionic. This salt-like character makes the molecule behave more like an inorganic salt than a typical long-chain fatty acid, rendering it insoluble in low-polarity organic media. The key factors governing its solubility are:

  • Protonation State (pH): The protonated amine is charged and polar. For solubility in organic solvents, it typically needs to be in its neutral, free amine (-NH₂) form. The solubility of amino acids is significantly influenced by pH.[1]

  • Solvent Polarity: The solvent must be able to accommodate both the nonpolar tail and the polar head. This is often not possible with a single solvent, leading to poor dissolution.

  • Crystal Lattice Energy: As a solid, the ionic interactions in the crystal structure are strong. A solvent needs sufficient energy to overcome this lattice energy.

Q2: I am considering heating the mixture to force dissolution. Is this a recommended approach?

Heating can be a useful secondary tool, but it should be approached with caution and is often not the optimal primary solution.

  • Potential Benefits: Increasing the temperature will increase the kinetic energy of the solvent molecules, which can help break apart the crystal lattice and improve solubility.

  • Significant Risks:

    • Precipitation on Cooling: The compound may dissolve at an elevated temperature but will likely crash out of the solution as it cools to your intended reaction temperature. This can lead to a non-homogeneous reaction mixture and inconsistent results.

    • Thermal Degradation: While 12-Aminododecanoic acid is relatively stable, other reagents in your flask may be sensitive to heat, leading to decomposition or unwanted side reactions.

    • Safety: Heating flammable organic solvents always increases risk and requires appropriate safety measures (e.g., reflux condenser, inert atmosphere).

Recommendation: Always prioritize optimizing the chemical environment (i.e., the protonation state) at ambient temperature before resorting to heat.

Troubleshooting Guide: Methodologies for Enhancing Solubility

Primary Issue: Inadequate Solubility for Homogeneous Reaction Conditions

The goal is to achieve a clear, homogeneous solution to ensure consistent reaction kinetics and reliable outcomes. The most robust method to achieve this in organic solvents is to convert the hydrochloride salt to the much more soluble free amine in situ.

This is the most effective and widely applicable strategy. By adding a suitable base, you deprotonate the ammonium salt, removing the ionic charge and rendering the molecule soluble in a broad range of organic solvents. This process is a standard acid-base neutralization reaction.[2][3][4]

Experimental Protocol: Neutralization Using Triethylamine (TEA)

  • Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen), add 12-Aminododecanoic acid hydrochloride.

  • Solvent Addition: Add the desired anhydrous organic solvent (e.g., Dichloromethane, THF, Ethyl Acetate). Begin stirring. You will observe a cloudy suspension.

  • Base Addition: Using a syringe, slowly add a slight excess (1.05 to 1.1 equivalents) of a non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • Dissolution: As the base is added, it will react with the hydrochloride salt to form the free amine and a salt byproduct (e.g., triethylammonium chloride). The 12-Aminododecanoic acid will dissolve as it is converted to its neutral form.

    • NH₂(CH₂)₁₁COOH · HCl + N(Et)₃ → NH₂(CH₂)₁₁COOH + [HN(Et)₃]⁺Cl⁻

  • Equilibration: Allow the mixture to stir for 15-30 minutes at room temperature to ensure the neutralization is complete.

  • Observation & Next Steps: The solution should now be clear. The byproduct, triethylammonium chloride, may be soluble or may precipitate as a white solid depending on the solvent. In most cases, this salt is benign and does not interfere with subsequent reactions (e.g., amide couplings). If it is a concern, it can be removed by filtration.

Diagram: Logical Workflow for Solubilization

G cluster_problem Problem State cluster_solution Solution Pathway Problem 12-Aminododecanoic Acid HCl in Anhydrous Organic Solvent Suspension Insoluble Suspension: Ionic salt is incompatible with nonpolar solvent Problem->Suspension Action Action: Add 1.1 eq. of non-nucleophilic base (e.g., Triethylamine) Suspension->Action Intervention Mechanism Mechanism: Deprotonation -NH3+Cl- → -NH2 Action->Mechanism causes Result Result: Homogeneous Solution of Soluble Free Amine Mechanism->Result leads to

Caption: Workflow for solubilizing the hydrochloride salt via in-situ neutralization.

This method is less common for anhydrous reactions but can be useful in specific applications where a base is incompatible with other reagents.

  • Minimal Polar Solvent: Dissolve the 12-Aminododecanoic acid hydrochloride in the smallest possible volume of a polar, aprotic solvent like N,N-Dimethylformamide (DMF).

  • Dilution: Slowly add the DMF solution to your primary reaction solvent with vigorous stirring.

  • Limitations: This approach may not result in a perfectly clear solution and introduces a high-boiling point solvent (DMF) that can be difficult to remove. It is generally less preferable than neutralization for most synthetic applications.

Data Summary: Solvent and Reagent Compatibility

Reagent FormSolvent ClassExample SolventsSolubilityNotes
Hydrochloride Salt Polar ProticWater, MethanolHighSuitable for aqueous reactions; not for anhydrous conditions.
Polar AproticDMF, DMSOModerateCan be used as a co-solvent.
Nonpolar / Low PolarityTHF, DCM, TolueneVery Low / InsolubleNot suitable without modification.
Free Amine Polar ProticWater, MethanolLow to ModerateThe free amine is less water-soluble than the salt.
Polar AproticDMF, DMSOHighExcellent solubility.
Nonpolar / Low PolarityTHF, DCM, TolueneHighOptimal for most organic reactions.

References

  • KR101341889B1: A process to synthesize 12-aminododecanoic acid or the ester derivative thereof. Google Patents. This patent describes various solvents used in reactions involving 12-aminododecanoic acid derivatives, including dichloromethane and methanol.
  • How is 12-Aminododecanoic Acid Synthesized?:Guidechem.
  • Methyl 12-Aminododecanoate, Hydrochloride CAS:United States Biological. This product sheet indicates the solubility of a related ester hydrochloride in Tetrahydrofuran (THF).
  • Methyl 12-Aminododecanoate, Hydrochloride | 4271-86-7:ChemicalBook.
  • US5530148A - Synthesis of 12-aminododecanoic acid:Google Patents. This patent details the use of methanol and ethanol/water mixtures for dissolving and recrystallizing 12-aminododecanoic acid.
  • The Solubility of Amino Acids in Various Solvent Systems:University of Rhode Island Digital Commons. This thesis discusses how the structure and charge of amino acids affect their solubility in different solvents.
  • Reductive Amination - Common Conditions:Organic Chemistry Portal. This resource describes common solvents like DCM and THF used in reactions involving amines.
  • 12-AMINODODECANOIC ACID | 693-57-2:ChemicalBook. This page notes the compound's slight solubility in aqueous acid and base.
  • The Solubility of Amino Acids, Diglycine, and Triglycine in Aqueous Guanidine Hydrochloride Solutions:Journal of Biological Chemistry. This paper discusses the solubilizing effects of guanidine hydrochloride on amino acids.
  • Synthesis of 12-aminododecanoic acid:PrepChem.com.
  • Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations:National Center for Biotechnology Information. This article explores the salting-in effect on amino acid solubility.
  • Water Solubility of 20 Common L-Amino Acids:Dora Agri-Tech.
  • Solubilities of amino acids in water at various pH values under 298.15 K:ResearchGate. This study shows the significant effect of pH on the solubility of amino acids due to their different ionic forms in solution.
  • Neutralization reactions for carboxylic acids and amines:YouTube.
  • 12-Aminododecanoic Acid | C12H25NO2 | CID 69661:PubChem.
  • 12-Aminododecanoic acid 95 693-57-2:Sigma-Aldrich. This product page lists properties and applications, including its use in peptide synthesis.
  • Neutralization Reaction:GeeksforGeeks.
  • Neutralizations:Chemistry 302, University of Texas. This educational resource explains that neutralizing an acid or base forms a salt and that such reactions can be assumed to go to completion.
  • An In-depth Technical Guide to 12-Bromododecanoic Acid:Benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 12-Aminododecanoic Acid Derivatives

Introduction: The Versatility of the 12-Aminododecanoic Acid Scaffold 12-Aminododecanoic acid, a molecule featuring a 12-carbon aliphatic chain with terminal amino and carboxylic acid groups, represents a versatile scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 12-Aminododecanoic Acid Scaffold

12-Aminododecanoic acid, a molecule featuring a 12-carbon aliphatic chain with terminal amino and carboxylic acid groups, represents a versatile scaffold for the development of novel bioactive compounds.[1][2][3][4][5][6] Its long lipophilic chain provides a foundation for membrane interaction, while the reactive terminal groups allow for the straightforward synthesis of a diverse array of derivatives, including amides, esters, and peptide conjugates. This guide provides a comparative analysis of the biological activities of various derivatives of 12-aminododecanoic acid hydrochloride salt, with a focus on their antimicrobial and potential anticancer properties, supported by experimental data to inform researchers, scientists, and drug development professionals.

Antimicrobial Activity: A Comparative Analysis of Lipopeptide Derivatives

The conjugation of fatty acids to peptides to create lipopeptides has emerged as a promising strategy for developing potent antimicrobial agents.[1] The lipophilic fatty acid tail is thought to facilitate the interaction of the molecule with the bacterial cell membrane, leading to membrane disruption and cell death. A recent study explored the antimicrobial activity of a series of fatty amine-tripeptide conjugates, providing valuable insights into the structure-activity relationship (SAR) of these molecules.[1]

Comparative Antimicrobial Potency

The antimicrobial efficacy of these derivatives was evaluated by determining their minimum inhibitory concentrations (MICs) against a panel of Gram-positive and Gram-negative bacteria. The results, summarized in the table below, highlight the critical role of the fatty amine chain length and the peptide sequence in determining the antimicrobial potency and spectrum.

Compound IDFatty Amine Chain LengthTripeptide SequenceMIC (µg/mL) vs. S. pneumoniaeMIC (µg/mL) vs. S. pyogenesMIC (µg/mL) vs. E. coli
DICAM 9 12Phe-Phe-His>128>128>128
DICAM 2 18Phe-Phe-His1632>128
DICAM 5 (Methylated tripeptide)Phe-Phe-His>128>128>128

Data synthesized from a study on fatty amine-tripeptide conjugates.[1]

Key Observations and Structure-Activity Relationship (SAR) Insights:

  • Influence of Lipophilic Chain Length: A clear dependency on the length of the fatty amine chain was observed. The derivative with a 12-carbon chain (DICAM 9), analogous to a 12-aminododecanoic acid derivative, exhibited no significant activity against the tested strains. In contrast, the derivative with an 18-carbon chain (DICAM 2) showed potent activity against the Gram-positive bacteria S. pneumoniae and S. pyogenes. This suggests that a longer alkyl chain is crucial for effective interaction with and disruption of the bacterial membrane in this particular series of compounds.[1]

  • Role of the Peptide Moiety: The peptide sequence plays a critical role in the antimicrobial activity. The study also explored variations in the tripeptide sequence, revealing that the presence and position of specific amino acids significantly impact potency and spectrum.[1]

  • Cationic Nature: While many antimicrobial peptides are cationic, the study also investigated non-cationic derivatives, suggesting that a positive charge is not always a prerequisite for activity, and that the overall amphipathic structure is a key determinant.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing

The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of novel antimicrobial compounds, based on standard methodologies.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (e.g., 12-aminododecanoic acid derivatives)

  • Bacterial strains (e.g., S. pneumoniae, S. pyogenes, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into sterile broth and incubated until it reaches the logarithmic growth phase.

    • The bacterial suspension is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the stock solution are prepared in the growth medium in a 96-well plate.

  • Inoculation:

    • Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

    • Control wells are included: a positive control (bacteria and medium, no compound) and a negative control (medium only).

  • Incubation:

    • The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacterium is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a spectrophotometer.

Visualizing the Lipopeptide Structure

The general structure of the fatty amine-tripeptide conjugates can be visualized as follows:

Lipopeptide_Structure cluster_Lipid Lipid Tail cluster_Peptide Peptide Headgroup FattyAmine Fatty Amine (e.g., 12-Aminododecanoic Acid) Tripeptide Tripeptide (e.g., Phe-Phe-His) FattyAmine->Tripeptide Amide Bond

Caption: General structure of a lipopeptide antimicrobial agent.

Anticancer Potential: Exploring a New Frontier

While specific comparative studies on the anticancer activity of a series of 12-aminododecanoic acid derivatives are not yet abundant in the literature, the structural characteristics of these molecules suggest they may hold promise as anticancer agents. Many known anticancer peptides (ACPs) are amphipathic molecules that selectively target and disrupt the membranes of cancer cells.[7][8][9]

Mechanism of Action of Anticancer Peptides

The proposed mechanism of action for many anticancer peptides involves their electrostatic interaction with the negatively charged components of cancer cell membranes, such as phosphatidylserine, which is more abundant on the outer leaflet of cancer cells compared to normal cells. This interaction is followed by the insertion of the peptide into the membrane, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.

Anticancer_Peptide_MoA cluster_Membrane Cancer Cell Membrane Membrane Anionic Phospholipids ACP Cationic/Amphipathic Peptide Derivative Interaction Electrostatic Interaction ACP->Interaction Interaction->Membrane Insertion Membrane Insertion Interaction->Insertion Disruption Membrane Disruption & Pore Formation Insertion->Disruption CellDeath Cell Death Disruption->CellDeath

Caption: Proposed mechanism of action for membrane-disrupting anticancer peptides.

Structure-Activity Relationship Considerations for Anticancer Activity

Based on the known properties of anticancer peptides, the following structural features of 12-aminododecanoic acid derivatives could be critical for their potential anticancer activity:

  • Amphipathicity: The distinct hydrophobic (dodecyl chain) and hydrophilic (amino and carboxyl groups, or conjugated polar moieties) regions of the molecule are essential for membrane interaction and disruption.

  • Cationic Charge: A net positive charge, often conferred by the amino group or by conjugation with cationic amino acids like lysine or arginine, is typically important for the initial electrostatic attraction to the anionic cancer cell membrane.

  • Secondary Structure: For peptide conjugates, the ability to adopt a specific secondary structure, such as an α-helix, upon membrane binding can enhance their disruptive activity.

Further research involving the synthesis and screening of a library of 12-aminododecanoic acid derivatives against various cancer cell lines is warranted to elucidate their therapeutic potential and establish clear structure-activity relationships.

Conclusion

Derivatives of 12-aminododecanoic acid hydrochloride salt represent a promising class of molecules with tunable biological activities. The available data on lipopeptide derivatives clearly demonstrate that the length of the alkyl chain is a critical determinant of antimicrobial activity, with longer chains showing greater potency. While the anticancer potential of these derivatives is still largely unexplored, their structural similarity to known anticancer peptides suggests that they are worthy of further investigation. This guide provides a foundation for researchers to design and evaluate novel 12-aminododecanoic acid derivatives with enhanced biological activities for a range of therapeutic applications.

References

  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry. (2024). Available at: [Link]

  • Dodecanoic acid derivatives: Synthesis, antimicrobial evaluation and development of one-target and multi-target QSAR models. ResearchGate. (2025). Available at: [Link]

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. ResearchGate. (2025). Available at: [Link]

  • A comprehensive derivative synthesis method for development of new antimicrobial drugs. Nature Communications. (2024). Available at: [Link]

  • Synthesis and anticancer evaluation of [d-Ala]-nocardiotide A. PubMed. (2024). Available at: [Link]

  • Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. SpringerLink. (2023). Available at: [Link]

  • Design, synthesis and anticancer evaluation of novel oncolytic peptide-chlorambucil conjugates. ResearchGate. (n.d.). Available at: [Link]

  • Antibiotics and Antibacterial Agents: Classifications and Structure-Activity Relationship. IntechOpen. (n.d.). Available at: [Link]

  • Structure Activity Relationship of New Antimicrobial Compounds. International Journal of Advanced Research in Engineering and Management (IJARESM). (2024). Available at: [Link]

  • Ellipticine cytotoxicity to cancer cell lines — a comparative study. PMC. (n.d.). Available at: [Link]

  • Synthesis and antitumor evaluation of amino acid conjugates of monocarbonyl curcumin in hepatocellular carcinoma cell. PMC. (2025). Available at: [Link]

  • Dodecanoic Acid Derivatives: Synthesis, Antimicrobial Evaluation and Development of One-Target and Multi-Target QSAR Models. Scribd. (2010). Available at: [Link]

  • Synthesis of 12-aminododecanoic acid. Google Patents. (n.d.).
  • Structure–activity relationships of antibacterial peptides. PMC. (2023). Available at: [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. Semantic Scholar. (2012). Available at: [Link]

  • Novel Peptide–Drug Conjugates with Dual Anticancer Activity. MDPI. (2024). Available at: [Link]

  • Ellipticine Cytotoxicity to Cancer Cell Lines—A Comparative Study. ResearchGate. (n.d.). Available at: [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. ResearchGate. (2025). Available at: [Link]

Sources

Comparative

The Performance of 12-Aminododecanoic Acid Hydrochloride Salt Versus Other Long-Chain Amino Acid Linkers: A Comparative Guide for Drug Development Professionals

In the intricate landscape of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determina...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of therapeutic success. Among the diverse array of linker technologies, long-chain amino acid linkers, particularly those with alkyl chains, offer a unique set of properties that can be strategically employed to optimize drug conjugate performance. This guide provides an in-depth comparison of 12-aminododecanoic acid hydrochloride salt with other long-chain amino acid linkers, offering insights into their performance characteristics and providing supporting experimental frameworks.

The Rationale for Long-Chain Amino Acid Linkers

The choice of a linker is a balancing act between hydrophobicity, stability, and the spatial requirements for effective payload delivery and action. Long-chain amino acid linkers, characterized by their alkyl chains, are increasingly being explored for their ability to modulate the physicochemical properties of drug conjugates.[] Their inherent hydrophobicity can enhance membrane permeability, a crucial factor for payloads that act on intracellular targets.[] Furthermore, the extended and flexible nature of these linkers can provide the necessary distance between the targeting vehicle and the payload, minimizing steric hindrance and potentially facilitating the desired biological interactions.[3]

12-Aminododecanoic Acid: A Hydrophobic Tether with Strategic Advantages

12-Aminododecanoic acid, a 12-carbon long-chain amino acid, serves as a non-cleavable linker, offering a robust and stable connection between the antibody and the payload.[3] This stability is a key advantage, as it minimizes the premature release of the cytotoxic drug in systemic circulation, thereby reducing the potential for off-target toxicity.[4][5] The release of the payload from a non-cleavable linker is dependent on the degradation of the antibody backbone within the lysosome of the target cell.[6]

The hydrochloride salt form of 12-aminododecanoic acid enhances its solubility in aqueous media, which is a critical consideration during the conjugation process.[7] While the overall hydrophobic character of the C12 chain is a defining feature, the salt form facilitates its handling and reactivity in the aqueous buffers typically used for bioconjugation.

Performance Comparison: 12-Aminododecanoic Acid vs. Other Linkers

Direct head-to-head comparative studies of 12-aminododecanoic acid with other long-chain amino acid linkers in the context of ADCs are not extensively published. However, based on the established principles of linker chemistry and performance, we can extrapolate the expected trends in key performance parameters.

Linker TypeChain LengthExpected Hydrophobicity (HIC Retention)Expected Plasma StabilityPotential for Bystander Effect
6-Aminocaproic AcidC6ModerateHighLow
8-Aminooctanoic AcidC8HighHighLow
12-Aminododecanoic Acid C12 Very High Very High Very Low
Amino-PEG4-Acid~18 atomsLowHighDependent on payload
Valine-Citrulline (Cleavable)DipeptideModerateModerate to HighHigh (payload dependent)

Note: This table presents a synthesized overview of expected performance characteristics based on general principles of linker chemistry and may not reflect the results of a single direct comparative study.

The increasing length of the alkyl chain from C6 to C12 is expected to correlate with increased hydrophobicity. This can be experimentally verified by Hydrophobic Interaction Chromatography (HIC), where a longer retention time indicates greater hydrophobicity.[8][9] While increased hydrophobicity can sometimes lead to aggregation, it can also enhance cell permeability.[]

As non-cleavable linkers, the plasma stability of long-chain amino acid linkers is generally high.[4] The bystander effect, the ability of a released payload to kill neighboring antigen-negative cells, is typically limited with non-cleavable linkers because the payload is released with a charged amino acid remnant after lysosomal degradation, which hinders its diffusion across cell membranes.[][10][11]

Visualizing the Structure and Workflow

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Linker cluster_Payload Payload Antibody Targeting Moiety Linker 12-Aminododecanoic Acid (C12 Alkyl Chain) Antibody->Linker Stable Amide Bond Payload Cytotoxic Drug Linker->Payload Amide Bond Synthesis_Workflow A 1. Antibody Preparation (Buffer Exchange & Reduction) C 3. ADC Conjugation (Reaction of Thiolated Antibody with Maleimide-Linker-Payload) A->C B 2. Linker-Payload Synthesis (Activation of 12-Aminododecanoic Acid & Conjugation to Drug) B->C D 4. Purification (e.g., Size Exclusion Chromatography) C->D E 5. Characterization (HIC, RP-HPLC, Mass Spec) D->E

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-Aminododecanoic acid hydrochloride salt
Reactant of Route 2
Reactant of Route 2
12-Aminododecanoic acid hydrochloride salt
© Copyright 2026 BenchChem. All Rights Reserved.